molecular formula C21H21ClFN5O3 B2820515 C21H21ClFN5O3 CAS No. 876674-05-4

C21H21ClFN5O3

Cat. No.: B2820515
CAS No.: 876674-05-4
M. Wt: 445.88
InChI Key: MYTGSDZNYFCWFL-UHFFFAOYSA-N
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Description

C21H21ClFN5O3 is a heterocyclic organic compound characterized by a molecular weight of 437.88 g/mol. Its structure includes a pyridine core substituted with chlorine (Cl), fluorine (F), and additional functional groups (e.g., carboxyethyl or methylphenyl moieties), which contribute to its physicochemical and biological properties. Chlorine’s electronegativity and steric effects likely differentiate it from fluorine-dominated analogs, influencing solubility, stability, and receptor interactions.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN5O3/c1-12-9-27-17-18(24-20(27)26(12)10-13-5-4-8-31-13)25(2)21(30)28(19(17)29)11-14-15(22)6-3-7-16(14)23/h3,6-7,9,13H,4-5,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTGSDZNYFCWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4CCCO4)N(C(=O)N(C3=O)CC5=C(C=CC=C5Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Cetirizine is synthesized through a multi-step process involving the reaction of 4-chlorobenzhydryl piperazine with ethyl chloroacetate, followed by hydrolysis to yield the final product. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of Cetirizine involves large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards. Techniques such as crystallization and chromatography are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Cetirizine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Cetirizine has a wide range of scientific research applications:

Mechanism of Action

Cetirizine exerts its effects by selectively blocking histamine H1 receptors, which are involved in mediating allergic reactions. By preventing histamine from binding to these receptors, Cetirizine reduces symptoms such as itching, swelling, and redness. The molecular targets include peripheral H1 receptors, and the pathways involved are primarily related to the inhibition of histamine-induced signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: C21H23F2N5O3 (UAMC1110-NH2)

  • Molecular Features :
    • Substituents : Contains two fluorine atoms instead of chlorine and one fewer hydrogen (C21H23F2N5O3 vs. C21H21ClFN5O3).
    • Molecular Weight : 431.44 g/mol (vs. 437.88 g/mol for the target compound), reflecting chlorine’s higher atomic mass.
  • In vivo formulations require co-solvents like PEG 300 or Captisol . Prediction for this compound: Chlorine’s hydrophobicity may reduce aqueous solubility compared to UAMC1110-NH2.
  • Stability :
    • UAMC1110-NH2 requires storage at -20°C (powder) or -80°C (solution) .
    • Chlorine’s stability in this compound may necessitate stricter storage (-80°C) to prevent dehalogenation.

Functional Analog: C21H24FN3O3

  • Molecular Features :
    • Substituents : Lacks chlorine and two nitrogen atoms compared to this compound, with a simpler pyridine-glycine ester structure .
    • Molecular Weight : 385.44 g/mol (vs. 437.88 g/mol), highlighting the impact of nitrogen/chlorine content.
  • Synthesis :
    • Synthesized via esterification and glycine coupling .
    • This compound likely requires halogenation steps (e.g., Friedel-Crafts) for chlorine introduction, complicating synthesis.
  • Applications :
    • C21H24FN3O3 is a precursor in antiviral agents .
    • Chlorine in this compound may enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors).

Data Tables

Table 1: Molecular and Physicochemical Comparison

Property This compound C21H23F2N5O3 C21H24FN3O3
Molecular Weight (g/mol) 437.88 431.44 385.44
Halogen Substituents 1 Cl, 1 F 2 F 1 F
Nitrogen Atoms 5 5 3
Solubility (DMSO) Moderate (predicted) High Moderate
Storage Temperature -80°C (predicted) -20°C (powder) -20°C

Research Findings

  • Solubility & Bioavailability :
    • UAMC1110-NH2’s DMSO solubility enables in vitro assays, but chlorine in this compound may necessitate stronger co-solvents (e.g., DMA) for in vivo studies .
  • Stability :
    • Chlorine’s susceptibility to hydrolysis could shorten this compound’s shelf-life compared to fluorine analogs, requiring lyophilization for long-term storage .
  • Biological Activity :
    • Fluorine in UAMC1110-NH2 enhances metabolic stability via C-F bond resistance , whereas chlorine in this compound may improve target affinity (e.g., EGFR inhibitors).

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